molecular formula C6H12N2O4 B14448870 4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid CAS No. 77382-79-7

4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid

Katalognummer: B14448870
CAS-Nummer: 77382-79-7
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: WMWBEKWGLWDPGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid is a nitrosamine compound. Nitrosamines are a class of compounds known for their potential carcinogenic properties. This particular compound features an ethyl group attached to a nitrosoamino group, which is further connected to a hydroxybutanoic acid backbone. The presence of both nitroso and hydroxy functional groups makes it an interesting subject for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of nitrosamines, including this compound, often involves large-scale nitration and oxidation processes. These methods are optimized for yield and purity, ensuring that the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can form nitrosamides, which are unstable and decompose to form carbocations or diazonium compounds . These reactive species can then interact with DNA, proteins, and other cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid is unique due to its specific structure, which includes both nitroso and hydroxy functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .

Eigenschaften

77382-79-7

Molekularformel

C6H12N2O4

Molekulargewicht

176.17 g/mol

IUPAC-Name

4-[ethyl(nitroso)amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C6H12N2O4/c1-2-8(7-12)4-5(9)3-6(10)11/h5,9H,2-4H2,1H3,(H,10,11)

InChI-Schlüssel

WMWBEKWGLWDPGB-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC(CC(=O)O)O)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.